molecular formula C21H15ClN2O4 B2997321 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 922083-84-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Cat. No.: B2997321
CAS No.: 922083-84-9
M. Wt: 394.81
InChI Key: PNLUVZXVUDNCPT-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a dibenzo-oxazepine derivative characterized by a 7-membered oxazepine ring (containing oxygen and nitrogen atoms) fused to two benzene rings. Key structural features include:

  • 8-chloro substituent: Enhances electron-withdrawing properties and influences receptor binding.
  • 11-oxo group: Introduces a ketone functionality, critical for hydrogen bonding interactions.
  • 4-methoxybenzamide side chain: The methoxy group at the para position of the benzamide moiety modulates lipophilicity and steric effects.

This compound is of interest in medicinal chemistry due to its structural similarity to antipsychotic and antimalarial agents (e.g., clozapine analogs and ML304 derivatives) .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(25)23-14-5-9-18-16(11-14)21(26)24-17-10-13(22)4-8-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUVZXVUDNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Chlorination: Introduction of the chlorine atom at the 8-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Oxidation: The ketone group at the 11-position is introduced through oxidation reactions, commonly using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: The final step involves the coupling of the oxazepine derivative with 4-methoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and possibly employing continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation at various positions, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the ketone group at the 11-position, leading to different derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield alcohol derivatives, while substitution of the chlorine atom can introduce various functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. It features a chloro substituent and an oxo group, contributing to its unique chemical properties. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

Scientific Research Applications

This compound's applications are being explored, particularly as an inhibitor of histone deacetylases (HDACs).

  • Anti-cancer research HDACs regulate gene expression, and their inhibition can lead to anti-cancer effects by inducing cell cycle arrest and apoptosis in malignant cells.
  • Therapeutic potentials This compound has shown promise in anti-inflammatory and neuroprotective activities, suggesting potential therapeutic effects. Its unique structure may also allow exploration in other therapeutic areas such as neurodegenerative diseases and inflammation.

Structural and Molecular Information

Relevant structural and molecular information :

  • Common Name : this compound
  • CAS Number : 922083-84-9
  • Molecular Formula : C21H15ClN2O4C_{21}H_{15}ClN_2O_4
  • Molecular Weight : 394.8

Potential future research directions

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a methoxybenzamide moiety. Its molecular formula is C19H16ClN2O3C_{19}H_{16}ClN_{2}O_{3} with a molecular weight of approximately 362.79 g/mol. The compound's structure is depicted below:

PropertyValue
Molecular FormulaC19H16ClN2O3C_{19}H_{16}ClN_{2}O_{3}
Molecular Weight362.79 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antipsychotic Properties
The compound has been studied for its potential as an atypical antipsychotic agent. It may interact with dopamine receptors, particularly the D2 receptor subtype, which is crucial in the treatment of schizophrenia and other psychotic disorders .

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .

3. Anticancer Activity
Research has shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve:

  • Receptor Interaction: Binding to specific receptors (e.g., dopamine D2 receptors) influencing neurotransmitter activity.
  • Signal Transduction Pathways: Modulation of pathways related to inflammation and apoptosis.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antipsychotic Effects : A study conducted on animal models demonstrated that the compound significantly reduced hyperactivity and improved cognitive deficits associated with dopaminergic dysregulation .
  • Anti-inflammatory Research : In vitro assays indicated that the compound effectively suppressed TNF-alpha and IL-6 production in activated macrophages, suggesting a potent anti-inflammatory effect .
  • Cancer Cell Line Testing : A study evaluating its effects on breast cancer cell lines showed that it induced apoptosis in MCF-7 cells through mitochondrial pathway activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound is compared to structurally related dibenzo-heterocycles, including thiazepines (sulfur-containing analogs) and oxazepines with varying substituents. Key differences and biological implications are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Biological Data (if available) Reference
Target Compound : N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide Dibenzo[1,4]oxazepine 8-Cl, 11-oxo, 4-methoxybenzamide 408.8 (C22H17ClN2O4) Not explicitly reported in evidence
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[1,4]oxazepine 8-Cl, 11-oxo, 4-methoxyphenylacetamide 408.8 (C22H17ClN2O4) Not reported
ML304: (R)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzo[1,4]thiazepine 4-CH3, 11-oxo, pyrrolidinylmethyl Not specified IC50 = 190 nM (antimalarial activity)
SBI-0797750 Dibenzo[1,4]thiazepine Optimized substituents Not specified IC50 = 889 nM (25× more potent than ML276)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine 10-C2H5, 4-methoxyphenylcarboxamide 421.1 (C21H17N2O4S) HRMS confirmed; LCMS RT = 5.27 min
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[1,4]oxazepine 8-CH3, 4-CF3-benzamide 412.4 (C22H15F3N2O3) No bioactivity reported

Key Observations

Core Heterocycle Impact :

  • Oxazepine vs. Thiazepine : Oxygen in oxazepines (e.g., target compound) vs. sulfur in thiazepines (e.g., ML304) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and membrane permeability .
  • Biological Activity : Thiazepine derivatives like ML304 and SBI-0797750 show antimalarial activity (IC50 in nM range), whereas oxazepines are less explored but structurally resemble antipsychotics (e.g., clozapine) .

Substituent Effects: Chloro vs. Methyl () increases steric bulk, possibly reducing binding affinity. 4-Methoxybenzamide vs. Trifluoromethylbenzamide: The methoxy group (target compound) enhances solubility, while trifluoromethyl () introduces strong electron-withdrawing effects and metabolic stability .

Synthetic Accessibility :

  • Thiazepines often require oxidation steps (e.g., MCPBA for sulfoxide formation) , whereas oxazepines may involve milder conditions. The target compound’s synthesis likely parallels methods in and , using carbodiimide coupling or NaH-mediated alkylation .

Q & A

Q. What steps validate computational predictions of metabolic stability?

  • Answer :
  • In Vitro Microsomal Assays : Compare predicted CYP450 metabolism (via ADMET predictors) with experimental half-life (t₁/₂) in human liver microsomes .

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